molecular formula C16H16O2 B8618514 4-Acetyl-4'-ethoxybiphenyl

4-Acetyl-4'-ethoxybiphenyl

Cat. No. B8618514
M. Wt: 240.30 g/mol
InChI Key: VKFCHNYXVAOYQM-UHFFFAOYSA-N
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Patent
US05397504

Procedure details

A reaction vessel was charged with 230 g of 4-hydroxy-4'-acetylbiphenyl, 164 g of ethyl bromide, 276 g of potassium carbonate and 1.7 l of cyclohexanone. The mixture was reacted together under agitation for 3 hours at 65°-70° C. and then for 6 hours at 95°-100° C. The reaction liquid was filtered and the resultant solid matter was washed with benzene. The filtrate and the washing liquid were combined, washed with water and dried over Glauber's salt, The solvents were distilled off and the residue was recrystallized from a mixed solvent of acetone-methanol to obtain 4-ethoxy-4'-acetylbiphenyl.
Quantity
230 g
Type
reactant
Reaction Step One
Quantity
164 g
Type
reactant
Reaction Step One
Quantity
276 g
Type
reactant
Reaction Step One
Quantity
1.7 L
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][C:11]([C:14](=[O:16])[CH3:15])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.[CH2:17](Br)[CH3:18].C(=O)([O-])[O-].[K+].[K+].C1(=O)CCCCC1>>[CH2:17]([O:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH:13]=[CH:12][C:11]([C:14](=[O:16])[CH3:15])=[CH:10][CH:9]=2)=[CH:6][CH:7]=1)[CH3:18] |f:2.3.4|

Inputs

Step One
Name
Quantity
230 g
Type
reactant
Smiles
OC1=CC=C(C=C1)C1=CC=C(C=C1)C(C)=O
Name
Quantity
164 g
Type
reactant
Smiles
C(C)Br
Name
Quantity
276 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1.7 L
Type
reactant
Smiles
C1(CCCCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was reacted together under agitation for 3 hours at 65°-70° C.
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The reaction liquid
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
the resultant solid matter was washed with benzene
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Glauber's salt
DISTILLATION
Type
DISTILLATION
Details
The solvents were distilled off
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from a mixed solvent of acetone-methanol

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C)OC1=CC=C(C=C1)C1=CC=C(C=C1)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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